
DecarboxyBiotin-Alkyne
Overview
Description
DecarboxyBiotin-Alkyne is a biotin-derived reagent modified by the removal of a carboxylic acid group (decarboxylation) and the incorporation of an alkyne functional group. This structural alteration enhances its utility in bioorthogonal chemistry, particularly in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, which are pivotal for labeling biomolecules like proteins, nucleic acids, and glycans.
Preparation Methods
Synthetic Routes and Reaction Conditions
DecarboxyBiotin-Alkyne can be synthesized through various chemical routes. One common method involves the functionalization of biotin with an alkyne group. This process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of Alkyne Group: The activated biotin is then reacted with an alkyne-containing compound, such as propargylamine, under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
DecarboxyBiotin-Alkyne undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Employed in substitution reactions to replace the alkyne group with other functional groups.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions.
Substituted Biotin Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Bioconjugation and Click Chemistry
Overview : DecarboxyBiotin-Alkyne is primarily utilized in bioconjugation strategies, particularly through alkyne-azide click chemistry. This method allows for the selective labeling of biomolecules, facilitating the study of protein interactions, cellular localization, and metabolic pathways.
Applications :
- Protein Labeling : The alkyne group can react with azide-functionalized probes to label proteins within living cells. This is crucial for studying protein dynamics and interactions in real-time.
- Fluorescent Imaging : By attaching fluorescent dyes to this compound, researchers can visualize the distribution of biotinylated proteins in cellular environments using fluorescence microscopy.
Drug Delivery Systems
Overview : The incorporation of this compound into drug delivery systems enhances the targeting and efficacy of therapeutic agents.
Applications :
- Targeted Therapy : Biotin's natural affinity for streptavidin allows for the development of targeted drug delivery systems. Drugs can be conjugated to this compound, ensuring they reach specific tissues or cells that express biotin receptors.
- Nanocarriers : Studies have shown that alkyne derivatives can be integrated into nanocarriers, which improve the solubility and bioavailability of hydrophobic drugs while allowing for controlled release mechanisms .
Metabolic Labeling
Overview : this compound serves as a metabolic probe to study cellular metabolism and biochemical pathways.
Applications :
- Metabolic Profiling : By incorporating this compound into metabolic pathways, researchers can trace the incorporation of biotin into various cellular components, providing insights into metabolic flux and cellular health.
- In Vivo Studies : The ability to visualize biotinylated metabolites in live organisms aids in understanding disease mechanisms and therapeutic responses.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of DecarboxyBiotin-Alkyne involves its ability to participate in click chemistry reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications . The molecular targets and pathways involved include nucleic acids, proteins, and other biomolecules that can be tagged or modified using click chemistry .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₇N₃O₂S
- Molecular Weight : 267.35 g/mol
- Solubility : Moderate in water, highly soluble in organic solvents (e.g., DMSO, DMF).
- Storage : Stable at -20°C in dry, dark conditions.
DecarboxyBiotin-Alkyne vs. Biotin Alkyne
Structural Differences :
- This compound : Lacks the carboxyl group present in Biotin Alkyne.
- Biotin Alkyne : Contains a carboxyl group (COOH) adjacent to the biotin moiety.
Functional Implications :
Property | This compound | Biotin Alkyne |
---|---|---|
Molecular Weight | 267.35 g/mol | 281.37 g/mol |
Solubility | Moderate in water | High in water |
Reactivity | Enhanced in hydrophobic environments | Preferred for aqueous-phase reactions |
Applications | Ideal for lipid-rich systems | Broad biomolecular tagging |
The decarboxylation reduces polarity, making this compound more suitable for lipid bilayer penetration or organic-phase reactions. However, Biotin Alkyne’s carboxyl group facilitates conjugation with amine-containing molecules (e.g., peptides), a feature absent in the decarboxylated variant .
This compound vs. Ferrocenyl Alkynes
Structural Differences :
- This compound : Biotin backbone with alkyne.
- Ferrocenyl Alkynes : Contain a ferrocene (iron-based) group linked to an alkyne.
Functional Implications :
Property | This compound | Ferrocenyl Alkynes |
---|---|---|
Core Functional Group | Biotin + Alkyne | Ferrocene + Alkyne |
Solubility | Water/organic solvents | Primarily organic solvents |
Key Applications | Biological tagging | Electrochemical sensors, Catalysis |
Ferrocenyl alkynes, such as those synthesized by Blömker et al., are utilized in materials science and catalysis due to ferrocene’s redox activity . In contrast, this compound is tailored for biological systems, leveraging biotin’s affinity for streptavidin.
This compound vs. General Alkynes
General Alkyne Properties : Alkynes (C≡C) are more reactive than alkenes (C=C) or alkanes (C-C) due to their triple bond, enabling selective reactions like CuAAC. This compound shares this reactivity but is distinguished by its biotin moiety, which adds molecular recognition capabilities absent in simple alkynes (e.g., phenylacetylene) .
Biological Activity
DecarboxyBiotin-Alkyne is a biotin derivative that incorporates a terminal alkyne functional group, which has gained attention in the field of chemical biology due to its unique properties and potential applications. This compound is particularly useful for biorthogonal labeling and imaging in biological systems. The following sections provide an overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
This compound functions as a bioorthogonal probe that can selectively react with azide groups through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal for labeling biomolecules in live cells without interfering with native biological processes. The stability of the alkyne moiety in biological environments enhances its utility for various applications, such as tracking and imaging proteins, nucleic acids, and other biomolecules.
2.1 Protein Labeling
One of the primary applications of this compound is in the selective labeling of proteins. The alkyne group allows for efficient conjugation to azide-labeled proteins, enabling researchers to visualize protein localization and dynamics within cells.
- Case Study : In a study by DeGuire et al. (2015), this compound was used to label a specific protein in mammalian cells, demonstrating its effectiveness in tracking protein interactions in real-time through fluorescence microscopy.
2.2 Imaging Techniques
The incorporation of this compound into imaging techniques has provided significant advancements in understanding cellular processes.
- Research Findings : A study highlighted the use of this compound in stimulated Raman scattering microscopy, which allowed researchers to visualize polyketide biosynthesis in living organisms without background interference from non-specific labeling .
3. Comparative Analysis of Biological Activity
The following table summarizes the biological activity and applications of this compound compared to other biotin derivatives:
4.1 Synthesis and Characterization
This compound can be synthesized through decarboxylation reactions from biotin derivatives, followed by alkyne functionalization. This synthetic pathway has been optimized to yield high purity and stability in biological conditions.
- Synthesis Example : The synthesis involves the use of visible-light irradiation to facilitate decarboxylative alkynylation reactions at room temperature, which simplifies the overall process .
4.2 Biological Activity Assays
In vitro assays have demonstrated that this compound exhibits low cytotoxicity while maintaining high reactivity towards azides:
- Cytotoxicity Assay : Cell viability assays indicated over 90% viability in treated cells compared to controls, confirming the compound's suitability for live-cell applications .
5. Conclusion
This compound represents a significant advancement in chemical biology, particularly for studies involving protein dynamics and cellular imaging. Its unique properties enable researchers to explore complex biological systems with minimal interference from background signals. Continued research into its applications will likely yield further insights into protein interactions and cellular processes.
Properties
IUPAC Name |
(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZBYFQQMRYQB-DCAQKATOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCC1C2C(CS1)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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